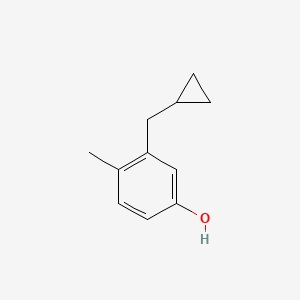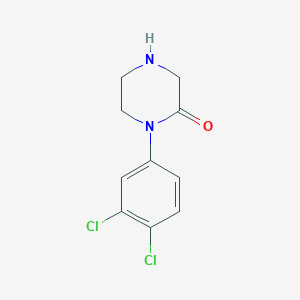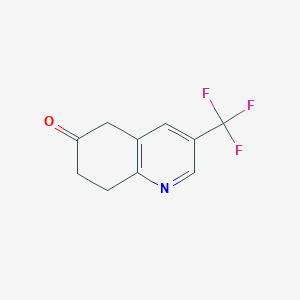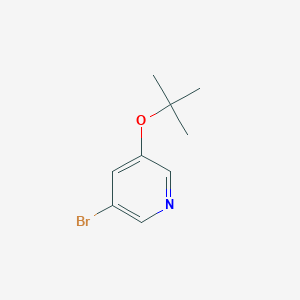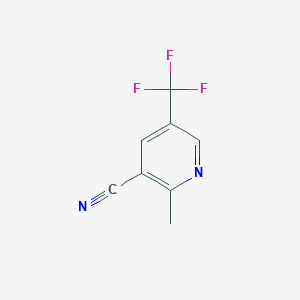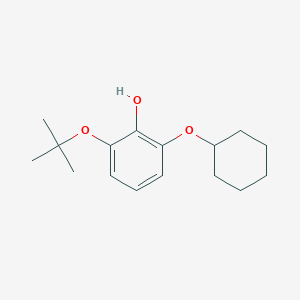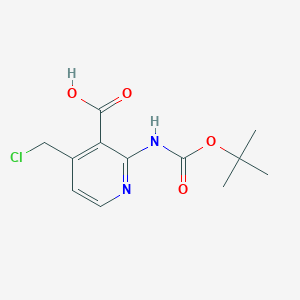
2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a chloromethyl group attached to a nicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the chloromethyl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (CCl3COCl) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in dichloromethane (DCM) or methanol.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.
科学研究应用
2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Bioconjugation: The chloromethyl group can be used to attach the compound to biomolecules, facilitating the study of biological processes.
作用机制
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides stability during synthesis, while the chloromethyl group allows for further functionalization.
相似化合物的比较
Similar Compounds
2-((tert-Butoxycarbonyl)amino)malonic acid: Similar in having a Boc-protected amino group, but with a different core structure.
2-((tert-Butoxycarbonyl)amino)phenylboronic acid: Another Boc-protected compound, used in different synthetic applications.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid is unique due to the combination of the nicotinic acid core with the chloromethyl and Boc-protected amino groups. This combination allows for versatile synthetic applications and potential biological activity.
属性
分子式 |
C12H15ClN2O4 |
|---|---|
分子量 |
286.71 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-9-8(10(16)17)7(6-13)4-5-14-9/h4-5H,6H2,1-3H3,(H,16,17)(H,14,15,18) |
InChI 键 |
FPNZIHLEHLHZMS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1C(=O)O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14850541.png)
